Bienvenue dans la boutique en ligne BenchChem!

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone

Oxadiazole Reactivity C-H Acidity Aldol Condensation

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone (CAS 861334-81-8) is a 1,2,4-oxadiazole derivative bearing an acetyl substituent at position 3 and a methyl substituent at position 5. The 1,2,4-oxadiazole scaffold is recognized as a bioisostere of ester and amide functionalities, endowing it with broad utility in medicinal chemistry, particularly for targeting tau-mediated neurodegeneration (OGA inhibition) and genetic diseases caused by nonsense mutations.

Molecular Formula C5H6N2O2
Molecular Weight 126.115
CAS No. 861334-81-8
Cat. No. B2508395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone
CAS861334-81-8
Molecular FormulaC5H6N2O2
Molecular Weight126.115
Structural Identifiers
SMILESCC1=NC(=NO1)C(=O)C
InChIInChI=1S/C5H6N2O2/c1-3(8)5-6-4(2)9-7-5/h1-2H3
InChIKeyUWGQVCYBHXWAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone (CAS 861334-81-8): A Heterocyclic Building Block for Neurodegenerative and Readthrough Research


1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone (CAS 861334-81-8) is a 1,2,4-oxadiazole derivative bearing an acetyl substituent at position 3 and a methyl substituent at position 5 [1]. The 1,2,4-oxadiazole scaffold is recognized as a bioisostere of ester and amide functionalities, endowing it with broad utility in medicinal chemistry, particularly for targeting tau-mediated neurodegeneration (OGA inhibition) and genetic diseases caused by nonsense mutations [2][3]. This compound serves as a directly isolable and fully characterized intermediate in the iron(III) nitrate-mediated synthesis of 3-acetyl-1,2,4-oxadiazoles [1].

Why 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone Cannot Be Simply Replaced by Other Oxadiazole Analogs


Generic substitution within the 1,2,4-oxadiazole series is precluded by fundamental differences in chemical reactivity, synthetic efficiency, and downstream biological application. The 5-methyl substituent uniquely permits deprotonation and subsequent aldol-type functionalization, whereas the isomeric 3-methyl-1,2,4-oxadiazoles undergo nucleophilic addition across the 4,5-bond, leading to divergent reaction pathways [1]. In iron(III) nitrate-mediated syntheses, the 5-methyl-3-acetyl derivative (target compound) is obtained in a 61% yield, compared to only 25% for the 5-propyl analog, while the 3-benzoyl counterpart necessitates different substrates and produces a yield of 95% [2]. Furthermore, the 5-methyl-1,2,4-oxadiazole substructure is specifically required in clinical-stage OGA inhibitors for Alzheimer's disease [3] and in the nonsense mutation readthrough agent NV848 (3-acetylamino-5-methyl-1,2,4-oxadiazole) [4]. Substituting the methyl group or the acetyl moiety would eliminate the key pharmacophoric elements essential for these therapeutic applications.

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone: Quantitative Evidence for Differentiated Compound Selection


Regioselective Deprotonation: 5-Methyl vs. 3-Methyl Reactivity

The 5-methyl substituent on the 1,2,4-oxadiazole ring is readily deprotonated by bases, enabling aldol-type reactions that are not accessible to the 3-methyl isomer [1]. In contrast, 3-methyl-1,2,4-oxadiazoles undergo nucleophilic addition across the 4,5-bond under basic conditions, resulting in ring-opening instead of functionalization at the methyl group [1]. This divergent reactivity is explained by the greater activation available from an adjacent oxygen (in the 5-methyl case) compared to an adjacent nitrogen (in the 3-methyl case) [1].

Oxadiazole Reactivity C-H Acidity Aldol Condensation

Synthetic Yield in Iron(III) Nitrate-Mediated Oxadiazole Formation

Under identical iron(III) nitrate-mediated reaction conditions (acetonitrile, acetone, Fe(NO₃)₃, reflux, 16 h), the target compound 3-acetyl-5-methyl-1,2,4-oxadiazole (1b) was obtained in 61% isolated yield [1]. Under the same conditions, the 5-ethyl analog (2b) gave 62% yield, while the 5-propyl analog (3b) yielded only 25% [1]. Notably, the 3-benzoyl-5-methyl analog (1a), which requires acetophenone instead of acetone, was obtained in 95% yield under modified conditions (80 °C), illustrating the sensitivity of yield to both ketone substrate and alkyl chain length at position 5 [1].

Oxadiazole Synthesis Iron Nitrate Catalysis Yield Comparison

Validated Intermediate for OGA Inhibitor Pharmacophore

Patent US20180215751A1 (Eli Lilly) explicitly claims compounds of Formula I (and Ia) containing the 5-methyl-1,2,4-oxadiazol-3-yl substructure as OGA inhibitors for the treatment of Alzheimer's disease and progressive supranuclear palsy [1]. The 5-methyl-1,2,4-oxadiazol-3-yl group is a required structural element; the 3-acetyl derivative (target compound) serves as a direct precursor for acylation or amidation to access these Formula I compounds [1]. A subsequent low-dose formulation patent (US20210228566) further specifies N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide as the clinical OGA inhibitor, demonstrating the translational relevance of the 5-methyl-1,2,4-oxadiazole core [2].

O-GlcNAcase Inhibition Tauopathy Alzheimer's Disease

Precursor to NV848: Nonsense Mutation Readthrough Agent

Patent US11203578B2 identifies N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide (NV848) as a medicament for the treatment of diseases caused by nonsense mutations, including cystic fibrosis and Duchenne muscular dystrophy [1]. NV848 is the direct acetamide derivative of the target compound (1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone), requiring only conversion of the acetyl ketone to an acetamide via oxime formation and rearrangement or Curtius-type chemistry [2]. The crystal structure of 3-acetylamino-5-methyl-1,2,4-oxadiazole (another name for NV848) has been independently determined, confirming its planar conformation relevant to target engagement [2].

Nonsense Mutation Readthrough Therapy Cystic Fibrosis

Physicochemical Profile for Formulation and Purification Planning

The predicted physicochemical properties of 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone include a density of 1.2 ± 0.1 g/cm³, a boiling point of 224.2 ± 23.0 °C at 760 mmHg, a flash point of 89.4 ± 22.6 °C, and a calculated LogP of −0.61 . These parameters inform solvent selection for chromatographic purification, distillation feasibility, and storage conditions. The negative LogP value (−0.61) indicates preferential partitioning into aqueous phases, distinguishing this compound from more lipophilic 1,2,4-oxadiazole analogs (e.g., 3-benzoyl-5-methyl-1,2,4-oxadiazole, which has an additional phenyl ring and is expected to have a substantially higher LogP) .

Physicochemical Properties LogP Boiling Point

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone: Research and Industrial Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of OGA Inhibitors for Tauopathy Programs

Medicinal chemistry teams pursuing O-GlcNAcase (OGA) inhibitors for Alzheimer's disease or progressive supranuclear palsy should prioritize 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone as the key synthetic intermediate. The 5-methyl-1,2,4-oxadiazol-3-yl substructure is a required pharmacophoric element in the Eli Lilly patent family (US20180215751A1), and the 3-acetyl group can be directly elaborated to the piperazinyl-thiazolyl-acetamide clinical candidate via reductive amination or amide coupling [1]. Using the target compound eliminates the need for de novo oxadiazole ring construction and ensures regiochemical fidelity, as confirmed by the well-characterized ¹H-NMR (δ 2.70, s, 6H) and ¹³C-NMR (δ 188.8, 178.5, 165.8 ppm) spectra [2].

Rare Disease Research: Nonsense Mutation Readthrough Agent Development

Investigators studying translational readthrough for nonsense mutation diseases (cystic fibrosis, Duchenne muscular dystrophy) should procure this compound as the immediate precursor to NV848 (N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide). NV848 is explicitly claimed in US11203578B2 as a medicament for diseases caused by premature termination codons [3]. The acetyl-to-acetamide conversion can be accomplished in a single synthetic step, providing rapid access to the biologically active readthrough agent. The crystal structure of 3-acetylamino-5-methyl-1,2,4-oxadiazole has been solved, confirming the planar conformation that is likely relevant to RNA interaction [4].

Process Chemistry: Scalable Oxadiazole Library Synthesis via Iron(III) Nitrate Methodology

Process development groups seeking to generate 1,2,4-oxadiazole libraries should adopt the iron(III) nitrate-mediated protocol that yields 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone in 61% isolated yield [2]. This method avoids the generation of harmful waste associated with traditional cyclodehydration methods and uses inexpensive, non-toxic iron(III) nitrate. The 61% yield for the 5-methyl variant compares favorably to the 25% yield for the 5-propyl analog under identical conditions, making the 5-methyl compound the optimal choice for pilot-scale campaigns [2]. The low LogP (−0.61) facilitates aqueous extractive workup, further simplifying scale-up operations .

Chemical Biology: 5-Methyl-Specific Functionalization via Deprotonation Chemistry

Chemical biologists exploiting the unique reactivity of the 5-methyl-1,2,4-oxadiazole scaffold should select this compound for aldol condensation and related C–C bond-forming reactions. As documented in Science of Synthesis, the 5-methyl group is readily deprotonated by bases, whereas the isomeric 3-methyl-1,2,4-oxadiazoles undergo nucleophilic ring-opening instead [5]. This differential reactivity can be leveraged to introduce molecular diversity at the methyl position without compromising oxadiazole ring integrity, enabling the construction of focused libraries for probe discovery.

Quote Request

Request a Quote for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.